molecular formula C19H15N3O4S B2410703 N'-(2-Cyanophenyl)-N-[2-[5-(furan-2-yl)thiophen-2-yl]-2-hydroxyethyl]oxamide CAS No. 2320539-86-2

N'-(2-Cyanophenyl)-N-[2-[5-(furan-2-yl)thiophen-2-yl]-2-hydroxyethyl]oxamide

Cat. No. B2410703
CAS RN: 2320539-86-2
M. Wt: 381.41
InChI Key: RCQKKVCTQHFFOL-UHFFFAOYSA-N
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Description

N'-(2-Cyanophenyl)-N-[2-[5-(furan-2-yl)thiophen-2-yl]-2-hydroxyethyl]oxamide, also known as CPTH6, is a small molecule inhibitor that has gained attention in recent years due to its potential therapeutic applications in various diseases. CPTH6 is a member of the oxamide family of compounds and has been shown to exhibit potent inhibitory activity against a wide range of enzymes, including histone acetyltransferases (HATs) and N-myristoyltransferase (NMT).

Scientific Research Applications

Bioactive Heterocyclic Compounds

N'-(2-Cyanophenyl)-N-[2-[5-(furan-2-yl)thiophen-2-yl]-2-hydroxyethyl]oxamide contains heterocyclic compounds such as furan and thiophene, which are crucial in drug design due to their bioactive properties. These compounds are part of structural units in molecules with medicinal relevance. The incorporation of heteroaryl substituents like furan-2-yl and thiophen-2-yl in purine and pyrimidine nucleobases and nucleosides has been shown to influence activities in antiviral, antitumor, antimycobacterial, and antiparkinsonian drugs. Various structure-activity relationship studies highlight the modifications of lead compound structures to optimize activity and selectivity in these areas (Ostrowski, 2022).

DNA Interaction and Drug Design

Compounds similar to this compound have been used in the study of DNA interactions, particularly in the case of synthetic dyes like Hoechst 33258. These compounds have a strong affinity for the minor groove of double-stranded B-DNA and are used in chromosome and nuclear staining, flow cytometry, and analysis of plant chromosomes. They also play a role in drug design as radioprotectors and topoisomerase inhibitors, serving as models to investigate DNA sequence recognition and binding (Issar & Kakkar, 2013).

Biomass Conversion and Polymer Production

The furan and thiophene units present in this compound are related to the conversion of plant biomass to furan derivatives like 5-Hydroxymethylfurfural (HMF). These derivatives are considered alternative feedstocks for the chemical industry, potentially replacing non-renewable hydrocarbon sources. They hold promise in the production of monomers, polymers, fuels, solvents, pharmaceuticals, and pesticides, indicating a broad range of applications in sustainable chemistry and material science (Chernyshev, Kravchenko & Ananikov, 2017).

Carcinogenicity Studies

Thiophene analogs of carcinogens have been synthesized and evaluated for potential carcinogenicity. These studies are essential for understanding the biological and chemical behavior of new compounds and their potential risks. The analogs of benzidine and 4-aminobiphenyl, which are similar in structure to this compound, have been synthesized and evaluated in vitro for their carcinogenic potential (Ashby, Styles, Anderson & Paton, 1978).

properties

IUPAC Name

N'-(2-cyanophenyl)-N-[2-[5-(furan-2-yl)thiophen-2-yl]-2-hydroxyethyl]oxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15N3O4S/c20-10-12-4-1-2-5-13(12)22-19(25)18(24)21-11-14(23)16-7-8-17(27-16)15-6-3-9-26-15/h1-9,14,23H,11H2,(H,21,24)(H,22,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RCQKKVCTQHFFOL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C#N)NC(=O)C(=O)NCC(C2=CC=C(S2)C3=CC=CO3)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15N3O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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